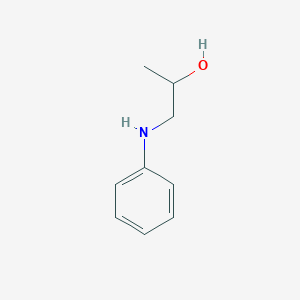
1-(Phenylamino)propan-2-ol
描述
1-(Phenylamino)propan-2-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a phenyl group attached to an amino group, which is further connected to a propanol backbone. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body, influencing their function
Mode of Action
It’s known that the compound can be synthesized using a metal- and solvent-free method under continuous flow conditions . This suggests that the compound may interact with its targets in a unique way, potentially involving the formation of covalent bonds .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of lipids and proteins
Pharmacokinetics
The compound has a boiling point of 160°c and a density of 08887 g/cm3 , which may influence its bioavailability and distribution within the body
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including influencing enzyme activity and receptor function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
生化分析
Biochemical Properties
1-(Phenylamino)propan-2-ol has been found to play a role in the synthesis of aminoalcohols under continuous flow conditions . It interacts with trifunctional organocatalysts on porous composite hollow fibers, leading to a maximum selectivity of 97.1% at 61% aniline conversion .
Cellular Effects
For instance, 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol has been found to have cardioprotective effects in diabetic hearts .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages .
Transport and Distribution
Related compounds have shown interactions with transporters and binding proteins .
Subcellular Localization
Related compounds have shown specific subcellular localizations, potentially influenced by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Phenylamino)propan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic ring opening of epoxides with amines. For instance, the reaction of aniline with propylene oxide in the presence of a catalyst such as CuFe2O4 nanoparticles can yield this compound . Another method involves the reaction of aniline with propylene carbonate in a solvent-less system using zeolite as a catalyst .
Industrial Production Methods: In industrial settings, continuous flow platforms and multifunctional organocatalysts are often employed for the synthesis of this compound. These methods offer advantages such as higher selectivity, efficiency, and sustainability .
化学反应分析
Types of Reactions: 1-(Phenylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
科学研究应用
1-(Phenylamino)propan-2-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
相似化合物的比较
1-(Ethylamino)propan-2-ol: Similar in structure but with an ethyl group instead of a phenyl group.
1-(Methylamino)propan-2-ol: Contains a methyl group instead of a phenyl group.
1-(Phenylamino)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(Phenylamino)propan-2-ol is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.
属性
IUPAC Name |
1-anilinopropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCADZVQNIHFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332550 | |
| Record name | 1-(phenylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-06-5 | |
| Record name | 1-(phenylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


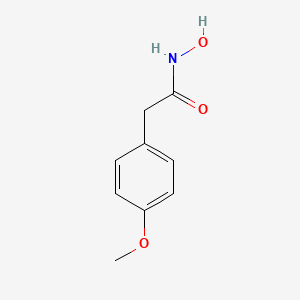
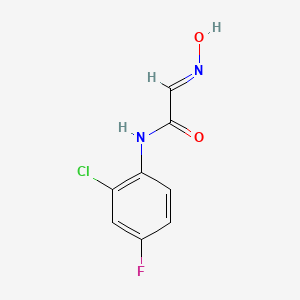

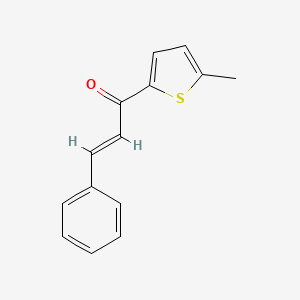
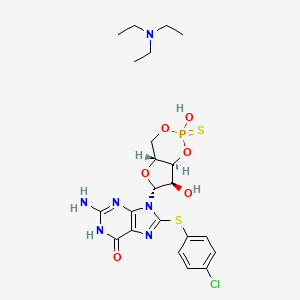
![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)
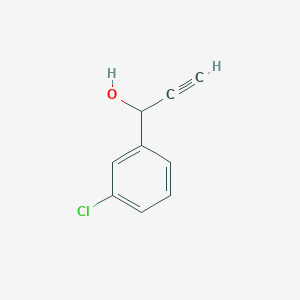
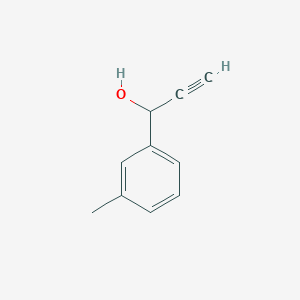
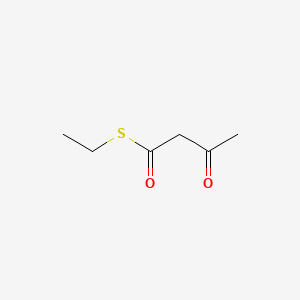
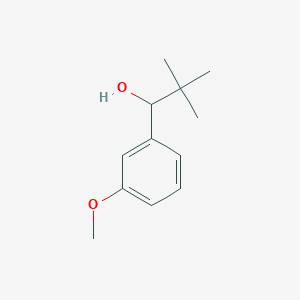
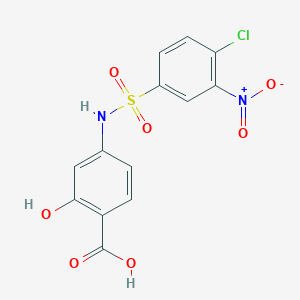
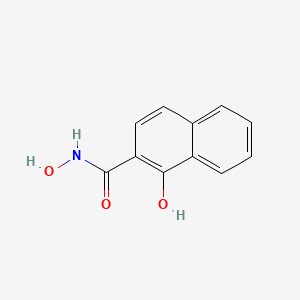
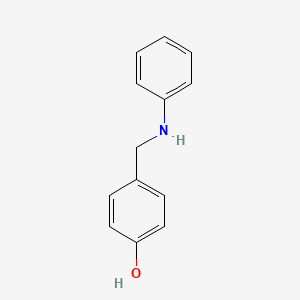
![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)
